Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside
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Overview
Description
Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside is a chemical compound known for its applications in various fields, including cancer research and analytical standards. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with a chloroethylamino group attached.
Preparation Methods
The synthesis of Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside involves several steps. One common method includes the reaction of a glucopyranoside derivative with 2-chloroethylamine under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the compound .
Chemical Reactions Analysis
Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside involves its interaction with cellular components. The chloroethyl group can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription processes. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside can be compared with other similar compounds such as:
Ranimustine: Another nitrosourea compound used in cancer treatment.
Carmustine: Known for its use in chemotherapy, particularly for brain tumors.
Lomustine: Used in the treatment of Hodgkin’s lymphoma and brain tumors.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy.
Properties
Molecular Formula |
C10H19ClN2O6 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea |
InChI |
InChI=1S/C10H19ClN2O6/c1-18-9-8(16)7(15)6(14)5(19-9)4-13-10(17)12-3-2-11/h5-9,14-16H,2-4H2,1H3,(H2,12,13,17)/t5-,6-,7+,8-,9+/m1/s1 |
InChI Key |
LGCCNOBEFJWDJO-ZEBDFXRSSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CNC(=O)NCCCl)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)NCCCl)O)O)O |
Origin of Product |
United States |
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